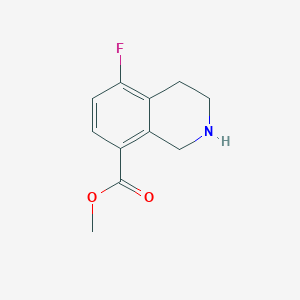

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate: is a fluorinated derivative of tetrahydroisoquinoline. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.

Mecanismo De Acción

Target of Action

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq-based compounds are known to interact with various biological targets, leading to diverse biological activities .

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: The major products are often carboxylic acids or ketones.

Reduction: The major products are typically alcohols or amines.

Substitution: The major products depend on the nucleophile used but can include various substituted isoquinolines.

Aplicaciones Científicas De Investigación

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate: This compound has a similar structure but with the fluorine atom and carboxylate group in different positions.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound lacks the fluorine atom and has different chemical properties.

Uniqueness: Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to the specific positioning of the fluorine atom and carboxylate group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.

Actividad Biológica

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (M5FTHIQ) is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of M5FTHIQ, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

M5FTHIQ has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1949793-11-6 |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

The presence of the fluorine atom in its structure is significant as it can modify the compound's pharmacokinetic properties and biological interactions.

M5FTHIQ exhibits its biological activity primarily through interactions with various molecular targets. The compound is believed to influence multiple biochemical pathways, which may include:

- Enzyme Inhibition : M5FTHIQ may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound could interact with neurotransmitter receptors, potentially affecting neurotransmission and related physiological processes.

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective properties. Studies on related compounds suggest that they can mitigate neurotoxicity induced by various agents:

- Calcium Influx Inhibition : Similar compounds have been shown to inhibit calcium influx in neuronal cells, which is crucial for preventing excitotoxicity.

- Dopaminergic Regulation : Some derivatives regulate dopamine levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's.

Case Studies and Research Findings

A few notable studies provide insights into the biological activities associated with tetrahydroisoquinoline derivatives:

- Study on Enzyme Inhibition : A study found that certain tetrahydroisoquinoline derivatives inhibited specific enzymes linked to cancer progression. While direct data on M5FTHIQ was not available, the findings suggest a potential for similar activity in this compound.

- Neuroprotective Study : Research involving 1-methyl-1,2,3,4-tetrahydroisoquinoline indicated its ability to protect against neurotoxic agents. This suggests that M5FTHIQ may exhibit comparable neuroprotective effects due to structural similarities.

Propiedades

IUPAC Name |

methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-3,13H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOOQTXMCOWTGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CNCCC2=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.